N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide, commonly known as MIOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Isoxazole derivatives, which include the compound , have been found to exhibit significant antibacterial properties . The structure of isoxazole rings is a common feature in many pharmacologically active drugs. Modifications to these structures, such as the addition of piperidinyl groups, can enhance their antibacterial efficacy. This compound could be explored for its potential use in developing new antibacterial agents, especially in the fight against drug-resistant bacteria.
Anticancer Research
The isoxazole ring is also a key scaffold in anticancer agents . The compound’s structural features may interact with various biological targets involved in cancer progression. Research into its efficacy against different cancer cell lines could lead to the development of novel anticancer therapies.
Analgesic Applications
Compounds containing the isoxazole moiety have been associated with analgesic effects . This suggests that the compound could be studied for its potential use in pain management, possibly leading to new classes of pain relievers with fewer side effects than current medications.
Anticonvulsant Potential
Isoxazole derivatives are known for their anticonvulsant activities . The compound could be investigated for its utility in treating seizure disorders, contributing to the range of available anticonvulsant drugs.
Neuropharmacological Effects
The presence of a piperidinyl group, as seen in this compound, is often associated with affinity for serotonergic and dopaminergic receptors . This indicates potential applications in neuropharmacology, particularly in the treatment of psychiatric disorders such as depression and schizophrenia.
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives are known inhibitors of the enzyme acetylcholinesterase (AChE) , which is used in the treatment of Alzheimer’s disease . The compound’s structure suggests it could be a candidate for AChE inhibition, offering a new avenue for Alzheimer’s research and therapy.
Eigenschaften
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-10-14(21-25-12)20-17(24)16(23)19-11-13-5-8-22(9-6-13)15-4-2-3-7-18-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOYOACACPWIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.